molecular formula C11H6BrN3O3 B6065356 N-(2,1,3-benzoxadiazol-4-yl)-5-bromofuran-2-carboxamide

N-(2,1,3-benzoxadiazol-4-yl)-5-bromofuran-2-carboxamide

Cat. No.: B6065356
M. Wt: 308.09 g/mol
InChI Key: SNTMGDXRSSDFJH-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)-5-bromofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-5-bromofuran-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with 2,1,3-benzoxadiazole-4-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,1,3-benzoxadiazol-4-yl)-5-bromofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.

    Biology: Employed in the study of enzyme activities and as a fluorescent marker in cellular imaging.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of glutathione S-transferases, leading to the disruption of cellular detoxification processes and induction of apoptosis in cancer cells. The compound’s fluorescent properties also allow it to be used as a probe to study various biological pathways .

Comparison with Similar Compounds

Comparison: N-(2,1,3-benzoxadiazol-4-yl)-5-bromofuran-2-carboxamide is unique due to the presence of both the benzoxadiazole and bromofuran moieties, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced fluorescence and greater potential as a therapeutic agent due to its ability to interact with a broader range of molecular targets .

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O3/c12-9-5-4-8(17-9)11(16)13-6-2-1-3-7-10(6)15-18-14-7/h1-5H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTMGDXRSSDFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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